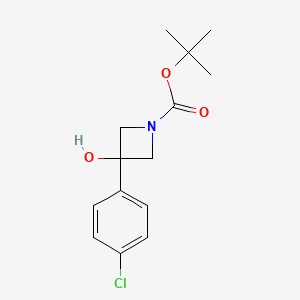
Tert-butyl 3-(4-chlorophenyl)-3-hydroxyazetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-クロロフェニル)-3-ヒドロキシアゼチジン-1-カルボン酸tert-ブチルは、アゼチジン類に属する合成有機化合物です。アゼチジン類は、4員環の窒素含有ヘテロ環です。この化合物は、アゼチジン環にtert-ブチルエステル基、4-クロロフェニル基、ヒドロキシ基が結合していることが特徴です。
準備方法
合成経路と反応条件
3-(4-クロロフェニル)-3-ヒドロキシアゼチジン-1-カルボン酸tert-ブチルの合成は、一般的に、tert-ブチル3-アゼチジンカルボキシレートを、塩基性条件下で4-クロロベンズアルデヒドと反応させることで行われます。反応は、中間体であるシッフ塩基の生成を経て進行し、その後、還元されて目的の生成物が得られます。この合成に使用される一般的な試薬には、還元剤として水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどがあります。
工業生産方法
この化合物の工業生産では、同様の合成経路が用いられますが、より大規模に行われます。反応条件は、生成物の高収率と高純度を確保するために最適化されています。連続式反応器や自動化システムの使用により、生産プロセスの効率とスケーラビリティを高めることができます。
化学反応の分析
反応の種類
3-(4-クロロフェニル)-3-ヒドロキシアゼチジン-1-カルボン酸tert-ブチルは、以下のを含むさまざまな化学反応を起こす可能性があります。
酸化: 酸化剤(三酸化クロムやクロム酸ピリジニウムなど)を用いて、ヒドロキシ基をカルボニル基に酸化することができます。
還元: 水素化リチウムアルミニウムなどの還元剤を用いて、対応するアミンに還元することができます。
置換: 4-クロロフェニル基は、求核置換反応を起こす可能性があり、その際に塩素原子がアミンやチオールなどの求核剤に置換されます。
一般的な試薬と条件
酸化: 酢酸中の三酸化クロムまたはジクロロメタン中のクロム酸ピリジニウム。
還元: テトラヒドロフラン中の水素化リチウムアルミニウムまたはエタノール中の水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムや炭酸カリウムなどの塩基の存在下で、アミンやチオールなどの求核剤。
生成される主な生成物
酸化: 対応するケトンまたはアルデヒドの生成。
還元: 対応するアミンの生成。
置換: さまざまな官能基を持つ置換アゼチジンの生成。
科学的研究の応用
3-(4-クロロフェニル)-3-ヒドロキシアゼチジン-1-カルボン酸tert-ブチルは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして、およびさまざまな有機変換における試薬として使用されます。
生物学: 抗菌性や抗癌性などの潜在的な生物活性について調査されています。
医学: 新規医薬品の開発のための潜在的な医薬品中間体として探求されています。
産業: 特定の特性を持つ特殊化学品や材料の生産に使用されています。
作用機序
3-(4-クロロフェニル)-3-ヒドロキシアゼチジン-1-カルボン酸tert-ブチルの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体などの分子標的に作用し、それらの活性を調節する可能性があります。ヒドロキシ基と4-クロロフェニル基の存在は、これらの標的に対する結合親和性と特異性に影響を与える可能性があります。関与する正確な経路は、使用状況によって異なります。
類似化合物との比較
類似化合物
- 2-(tert-ブチル)-3-ヒドロキシ-3-(4-クロロフェニル)イソインドリン-1-オン
- N-(tert-アルキル)-2-アロイルベンザミド
独自性
3-(4-クロロフェニル)-3-ヒドロキシアゼチジン-1-カルボン酸tert-ブチルは、アゼチジン環構造を持つため、他の類似化合物とは異なる化学的および生物学的特性を持つことが特徴です。
特性
分子式 |
C14H18ClNO3 |
|---|---|
分子量 |
283.75 g/mol |
IUPAC名 |
tert-butyl 3-(4-chlorophenyl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C14H18ClNO3/c1-13(2,3)19-12(17)16-8-14(18,9-16)10-4-6-11(15)7-5-10/h4-7,18H,8-9H2,1-3H3 |
InChIキー |
WANJVPPFSFVCBB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC=C(C=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-(2,4-Dimethylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11842892.png)

![6-Bromo-3-(piperidin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B11842899.png)
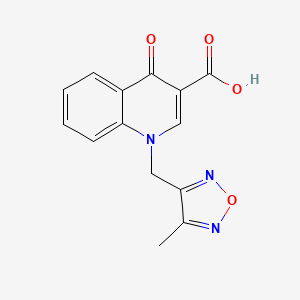
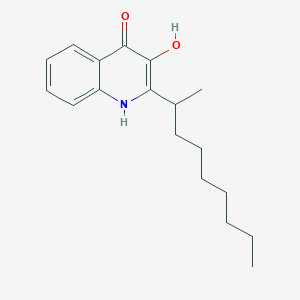
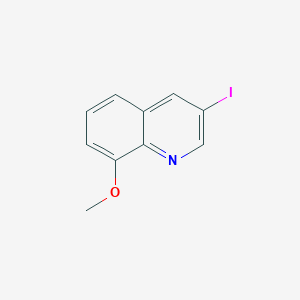
![9-Bromo-5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione](/img/structure/B11842921.png)

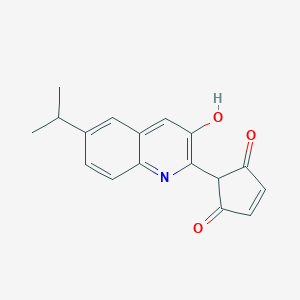

![(2R,3S,5S)-2-(Hydroxymethyl)-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-3-ol](/img/structure/B11842941.png)
![Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate](/img/structure/B11842945.png)
